molecular formula C14H13FN2O B2503876 N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide CAS No. 2411257-23-1

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide

Cat. No.: B2503876
CAS No.: 2411257-23-1
M. Wt: 244.269
InChI Key: GYJUFYNTGIQOBC-UHFFFAOYSA-N
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Description

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-cyano-2-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate N-(4-cyano-2-fluorophenylmethyl)cyclopropylamine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide
  • N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylmethanamide

Uniqueness

N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is unique due to its combination of a cyano group, a fluorophenyl group, and a cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-2-14(18)17(12-5-6-12)9-11-4-3-10(8-16)7-13(11)15/h2-4,7,12H,1,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJUFYNTGIQOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=C(C=C(C=C1)C#N)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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